molecular formula C18H15BrFN3OS B2436067 N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396716-87-2

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2436067
CAS No.: 1396716-87-2
M. Wt: 420.3
InChI Key: YWRSKJCRYMLCAY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a bromo-fluorophenyl group, a methylbenzo[d]thiazolyl group, and an azetidine-3-carboxamide moiety

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromo-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a bromo and a fluorine atom using halogenation reactions.

    Attachment of the Methylbenzo[d]thiazolyl Group: This step involves the formation of a thiazole ring and its subsequent attachment to the azetidine ring through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromo and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring and the presence of both bromo and fluorine atoms make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-10-2-4-15-16(6-10)25-18(22-15)23-8-11(9-23)17(24)21-14-5-3-12(19)7-13(14)20/h2-7,11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRSKJCRYMLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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